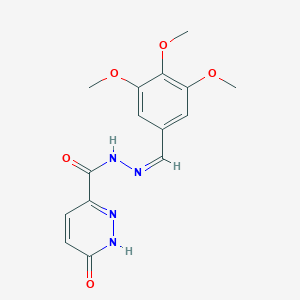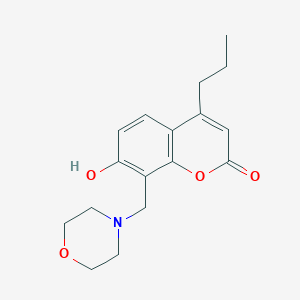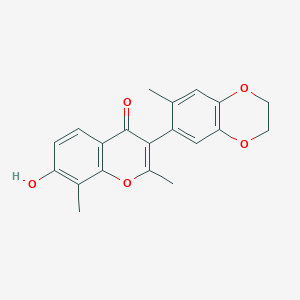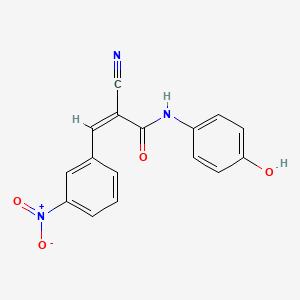
6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a pyridazine ring, a hydrazide group, and a trimethoxybenzylidene moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the pyridazine derivative with hydrazine hydrate or similar reagents.
Formation of the Benzylidene Moiety: The final step involves the condensation of the hydrazide derivative with 3,4,5-trimethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst, such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
6-oxo-N’-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide: shares structural similarities with other pyridazine derivatives and hydrazide compounds.
Pyridazinecarbohydrazides: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
- The presence of the 3,4,5-trimethoxybenzylidene moiety distinguishes this compound from other pyridazine derivatives, potentially enhancing its biological activity and specificity.
- Its unique combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
6-oxo-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-22-11-6-9(7-12(23-2)14(11)24-3)8-16-19-15(21)10-4-5-13(20)18-17-10/h4-8H,1-3H3,(H,18,20)(H,19,21)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYNXMWSGJWBE-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B5911798.png)
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B5911809.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)


![3-{5-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B5911847.png)
![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![(NZ)-N-[2-amino-1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B5911869.png)
![2-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B5911874.png)
![N-[(Z)-(4-ethoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911881.png)
